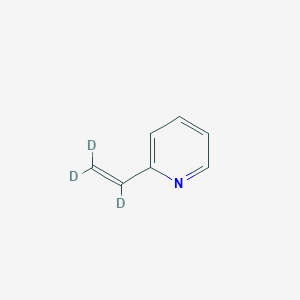![molecular formula C8H15ClN2O B13831773 1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride](/img/structure/B13831773.png)
1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen. The oxime group in this compound is known for its ability to form stable complexes with various metals, making it useful in different chemical reactions and applications.
Preparation Methods
The synthesis of 1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride typically involves a multi-step process. One common method includes the reaction of aromatic ketones with paraformaldehyde and dimethylamine in a one-pot tandem Mannich annulation . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxime derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with metals.
Biology: The compound’s ability to form stable complexes makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride involves its ability to form stable complexes with metals. This property is utilized in various applications, including catalysis and drug development. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride can be compared with other similar compounds, such as:
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes: These compounds also contain the azabicyclo structure and oxime group but differ in their substitution patterns and biological activities.
8-Azabicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic structure but share similar biological activities and applications.
The uniqueness of this compound lies in its specific structure and the stability of its metal complexes, making it particularly useful in coordination chemistry and catalysis.
Properties
Molecular Formula |
C8H15ClN2O |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(NZ)-N-(1-azabicyclo[3.3.1]nonan-4-ylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-9-8-3-5-10-4-1-2-7(8)6-10;/h7,11H,1-6H2;1H/b9-8-; |
InChI Key |
BSDCEZOMPDTAKT-UOQXYWCXSA-N |
Isomeric SMILES |
C1CC\2CN(C1)CC/C2=N/O.Cl |
Canonical SMILES |
C1CC2CN(C1)CCC2=NO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11H-Dibenzo[b,e][1,4]dioxepin-7-carboxylic acid, 3,8-dimethoxy-1,4,6,9-tetramethyl-11-oxo-, methyl ester](/img/structure/B13831696.png)








![4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13831764.png)
![[Tyr1]-Somatostatin](/img/structure/B13831768.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13831778.png)

